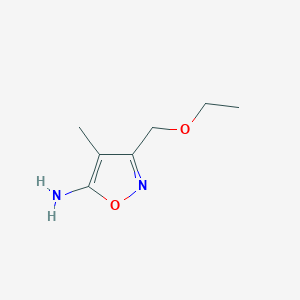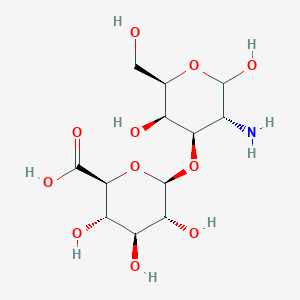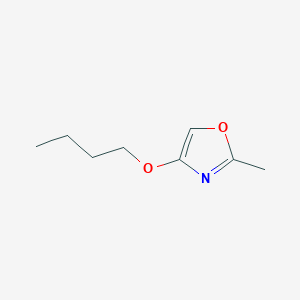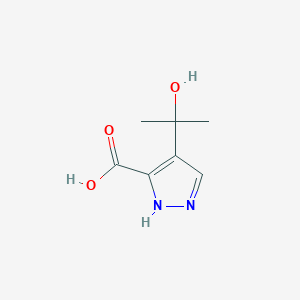
4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position and a 1-hydroxy-1-methylethyl group at the 4-position.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazole-3-carboxylic acid: Lacks the 1-hydroxy-1-methylethyl group at the 4-position, resulting in different chemical and biological properties.
4-Methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group at the 4-position instead of the 1-hydroxy-1-methylethyl group, leading to variations in reactivity and biological activity.
1H-Pyrazole-3,5-dicarboxylic acid:
The uniqueness of 1H-Pyrazole-3-carboxylicacid,4-(1-hydroxy-1-methylethyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
289041-82-3 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,12)4-3-8-9-5(4)6(10)11/h3,12H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
RRBPPZGEFJVIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(NN=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



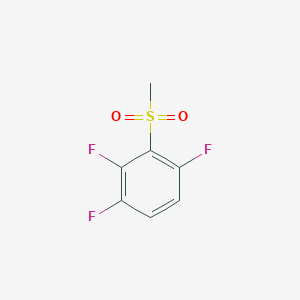
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
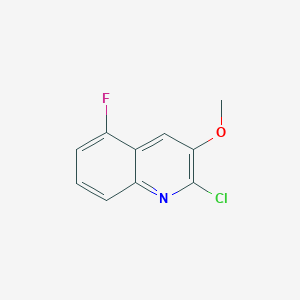
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
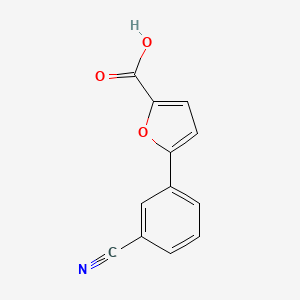
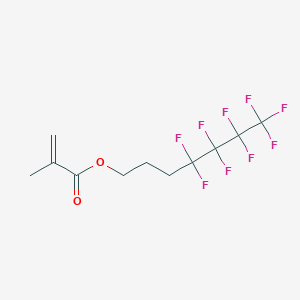
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
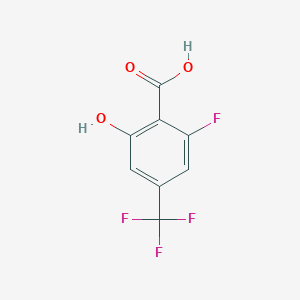
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

